molecular formula C3H8N2OS B3211214 2-Amino-3-Mercapto-Propionamide CAS No. 1085697-13-7

2-Amino-3-Mercapto-Propionamide

Cat. No.: B3211214
CAS No.: 1085697-13-7
M. Wt: 120.18 g/mol
InChI Key: YEDNBEGNKOANMB-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-Mercapto-Propionamide, also known as cysteinamide, is an organic compound with the molecular formula C₃H₈N₂OS. It is a derivative of the amino acid cysteine and contains both an amino group and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-Mercapto-Propionamide typically involves the reaction of cysteine with ammonia or ammonium salts under controlled conditions. One common method is the reaction of cysteine with ammonium hydroxide, which results in the formation of this compound. The reaction is usually carried out in an aqueous medium at a temperature range of 20-30°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-Mercapto-Propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bioconjugation and Nanobody Development

Overview : AMPA is utilized in the development of site-specifically clickable nanobodies through a process known as intein-mediated protein ligation (IPL). This method enhances the yield and efficiency of producing modified proteins that can be used in various biosurface applications.

Case Study : A study demonstrated that nanobodies modified with an alkyne function at their C-terminus exhibited high binding capacity towards vascular cell adhesion molecule 1 (VCAM1). The production protocol yielded up to 22 mg/l of culture, significantly improving the efficiency of generating homogeneously oriented nanobody couplings for innovative applications such as contrast labeling agents and particles .

Parameter Value
Yield of NanobodyUp to 22 mg/l
Binding CapacityExcellent against VCAM1
Production MethodCytoplasmic expression in E. coli

Chemical Biology and Imaging

Overview : AMPA derivatives have been explored for their potential as Raman tags in live intracellular biorthogonal imaging. The compound's unique properties facilitate low adsorption, making it suitable for real-time imaging applications.

Case Study : Research indicated that the alkyne derivative of AMPA was effective as a Raman tag, providing insights into cellular processes without significant interference from the cellular environment. This application is crucial for advancing imaging techniques in biological research .

Structural Studies and Computational Chemistry

Overview : AMPA has been the subject of computational studies aimed at understanding its structural and vibrational properties. These studies often employ density functional theory (DFT) calculations to explore conformational dynamics.

Case Study : An exploratory study focused on the conformational analysis of AMPA and its derivatives using DFT calculations revealed insights into their structural behavior under various conditions. Such analyses contribute to a deeper understanding of the compound's reactivity and interaction with biological molecules .

Therapeutic Potential

Overview : The mercapto group in AMPA allows for potential applications in drug development, particularly as a reactive thiol in medicinal chemistry. Its ability to form disulfide bonds may be leveraged in designing novel therapeutics.

Case Study : Investigations into the effects of succinylation on AMPA have shown promising results regarding its conformational stability and interaction with target proteins. This suggests potential pathways for developing therapeutic agents that utilize AMPA's unique chemical properties .

Mechanism of Action

The mechanism of action of 2-Amino-3-Mercapto-Propionamide involves its interaction with various molecular targets, primarily through its amino and thiol groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, influencing their structure and function. The thiol group, in particular, can form disulfide bonds, which are crucial for protein stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-Mercapto-Propionamide is unique due to its combination of amino and thiol groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .

Biological Activity

2-Amino-3-Mercapto-Propionamide (also known as 2S-2-amino-3-sulfanylpropanamide) is an organic compound notable for its diverse biological activities. With a molecular formula of C₃H₈N₂OS, it features both amino and thiol functional groups, which contribute significantly to its chemical reactivity and potential applications in various fields, including medicinal chemistry, biochemistry, and food safety.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets through its amino and thiol groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, influencing their structure and function. Notably, the thiol group can participate in the formation of disulfide bonds, which are crucial for protein stability and activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies indicate that this compound has shown efficacy against various bacterial and fungal strains, making it a candidate for further pharmaceutical development.
  • Anti-HIV Activity : Preliminary investigations suggest potential anti-HIV properties, highlighting its relevance in the development of antiviral drugs.
  • Role in Protein Chemistry : The compound is studied for its role in protein structure and function, particularly concerning the formation of disulfide bonds which are essential for maintaining protein integrity.

Case Studies

  • Antimicrobial Activity : In a study examining the antimicrobial effects of this compound, it was found to inhibit the growth of specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated that the compound effectively reduced bacterial viability at concentrations as low as 50 µg/mL for certain strains.
  • Interaction with Acrylamide : Research has explored the interactions between this compound and acrylamide, suggesting that the compound may mitigate acrylamide formation during cooking processes. This finding has implications for food safety and health.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
CysteineC₃H₇N₃O₂SNatural amino acid; contains both thiol and amino groups.
CystineC₆H₁₂N₂O₄S₂Dimer of cysteine formed through a disulfide bond.
HomocysteineC₄H₉N₃O₂SSimilar to cysteine but with an additional methylene group.
Mercaptoacetic AcidC₂H₆O₂SContains a carboxylic acid group; used in biochemistry.

The combination of amide and thiol groups in this compound allows it to participate in a wide range of chemical reactions and interactions, distinguishing it from other compounds listed above.

Applications in Research

The versatility of this compound extends across various fields:

  • Medicinal Chemistry : Investigated as a precursor for drug development due to its biological activity.
  • Biochemistry : Utilized in studies related to protein structure and function.
  • Food Chemistry : Explored for its potential role in reducing harmful compounds formed during food processing.

Properties

IUPAC Name

(2S)-2-amino-3-sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDNBEGNKOANMB-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-Mercapto-Propionamide
Reactant of Route 2
2-Amino-3-Mercapto-Propionamide
Reactant of Route 3
2-Amino-3-Mercapto-Propionamide
Reactant of Route 4
Reactant of Route 4
2-Amino-3-Mercapto-Propionamide
Reactant of Route 5
2-Amino-3-Mercapto-Propionamide
Reactant of Route 6
2-Amino-3-Mercapto-Propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.